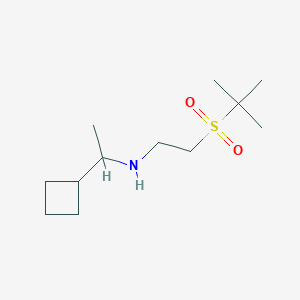![molecular formula C16H16FNO3 B6638422 Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate, also known as MFHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate involves its ability to bind to and activate a specific receptor known as the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in regulating cell growth, differentiation, and inflammation. By activating PPARγ, Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can induce apoptosis in cancer cells and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the modulation of lipid metabolism. Studies have also suggested that Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one limitation of using Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate in lab experiments is its relatively low solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate, including investigating its efficacy in the treatment of various types of cancer, exploring its neuroprotective effects in the treatment of neurodegenerative diseases, and developing novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate and its potential side effects.
Méthodes De Synthèse
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-hydroxybenzaldehyde with N-phenylacetamide in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then methylated using methyl iodide to yield Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate.
Applications De Recherche Scientifique
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has been found to have anti-inflammatory and antioxidant properties, which may also have therapeutic benefits.
Propriétés
IUPAC Name |
methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-21-16(20)15(11-5-3-2-4-6-11)18-10-12-9-13(17)7-8-14(12)19/h2-9,15,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLEMBQFZDBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)


![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)


![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)
